2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its empirical formula and SMILES string. For a similar compound, “[2-Methoxy-3-(trifluoromethyl)phenyl]methanamine”, the empirical formula is C9H10F3NO and the SMILES string is FC(F)(F)C1=C(OC)C(CN)=CC=C1 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, storage temperature, and purity. For a similar compound, “[2-Methoxy-3-(trifluoromethyl)phenyl]methanamine”, the molecular weight is 205.18, it is a solid, and it should be stored at ambient temperature .Scientific Research Applications
1. Chemical Transformations and Synthesis
The compound 2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide is involved in various chemical transformations and synthesis processes. For instance, it is used in the transformation of 4-(methylthio)-1-phenyl-2-(p-tolylsulfonyl)-1,3-butadiene to produce 2-(p-tolylsulfonyl)naphthalene, a reaction facilitated by iodine in acetonitrile or by irradiation with a high-pressure Hg lamp (Matsumoto, Takahashi, & Ogura, 2001). Additionally, the compound is used in the synthesis of novel 1-aryl/heteroaryl substituted 2-(6-methoxy naphthalen-2-yl)propan-1-ones (Pal, Bindu, Reddy Venna, & Dubey, 2007).
2. Crystal Structure Studies
Crystal structure studies are another significant application. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a derivative, was characterized by a single crystal X-ray diffraction study to understand its crystal structure, highlighting the versatility of this compound in facilitating structural chemistry research (Özer, Arslan, VanDerveer, & Külcü, 2009).
3. Photophysical Studies
The photophysical properties of related derivatives have also been explored. A study examined the interaction of similar compounds with Bovine Serum Albumin, using fluorescence spectral data, indicating the compound's utility in biological and photophysical research (Ghosh, Rathi, & Arora, 2016).
4. Non-Linear Optical Applications
Research into non-linear optical (NLO) applications is another area where this compound finds utility. A study synthesized two halo-functionalized crystalline Schiff base compounds, including a derivative, to explore their NLO properties, highlighting potential applications in NLO technologies (Ashfaq et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S/c1-24-16-10-9-12-5-2-3-8-15(12)17(16)25(23)22-14-7-4-6-13(11-14)18(19,20)21/h2-11,22H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZBRSHYBUOAKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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